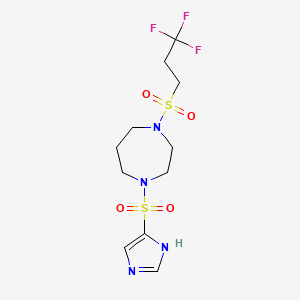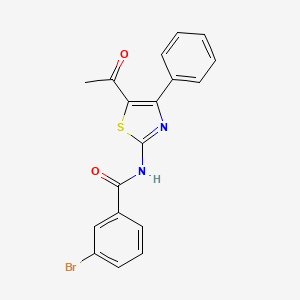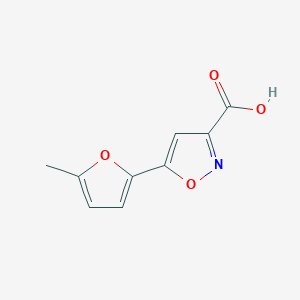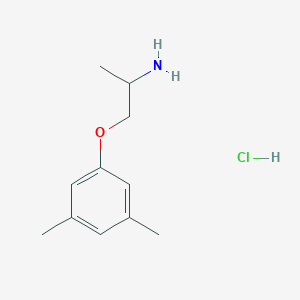![molecular formula C17H15F3N4O3S B2733498 2-Methyl-7-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797561-56-8](/img/structure/B2733498.png)
2-Methyl-7-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, a trifluoromethoxyphenyl group, and a sulfonyl group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups . The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core is a fused ring system that could potentially exhibit aromaticity, which would influence the compound’s chemical reactivity and physical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfonyl group could potentially undergo substitution reactions, while the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
- Researchers have synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems, which include derivatives similar to the compound . These derivatives have shown significant antimicrobial activities, sometimes exceeding the activity of reference drugs. This suggests a potential application of these compounds in developing new antimicrobial agents (Alsaedi et al., 2019).
Serotonin Receptor Antagonism
- Another study focused on the synthesis of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines, a class of compounds closely related to the one , and evaluated their 5-HT6 antagonist activity. The research demonstrated that certain structural modifications in these compounds could significantly enhance their antagonist activity, highlighting their potential in developing new therapeutic agents targeting serotonin receptors (Ivachtchenko et al., 2013).
Anti-Inflammatory and Antimicrobial Agents
- A study on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, found that these compounds exhibit promising anti-inflammatory and antimicrobial activities. This indicates their potential use in treating inflammation and infections (Aggarwal et al., 2014).
Anticancer and Anti-5-Lipoxygenase Agents
- Novel pyrazolopyrimidines derivatives, which share a structural similarity with the compound , have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. The study suggests the potential of these compounds in cancer therapy and as inhibitors of the 5-lipoxygenase enzyme, which is significant in the inflammatory process (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
4-methyl-11-[4-(trifluoromethoxy)phenyl]sulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c1-11-8-16-21-9-12-10-23(7-6-15(12)24(16)22-11)28(25,26)14-4-2-13(3-5-14)27-17(18,19)20/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSGEFHCMIPNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,3-dihydro-1H-inden-5-yl)-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2733415.png)

![4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2733419.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2733422.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2733425.png)



![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-3-methylbutanamide](/img/structure/B2733429.png)

![1'-(2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2733432.png)
![7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2733433.png)

